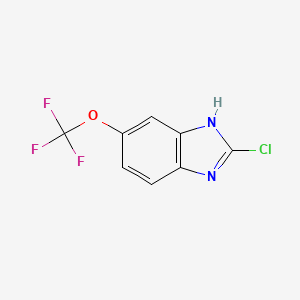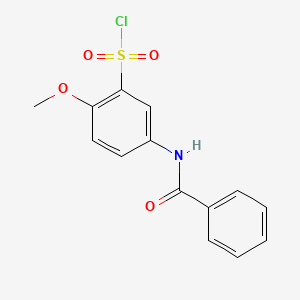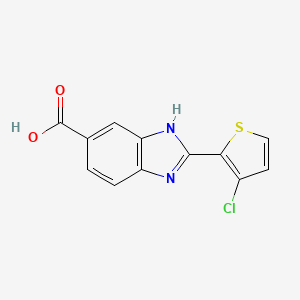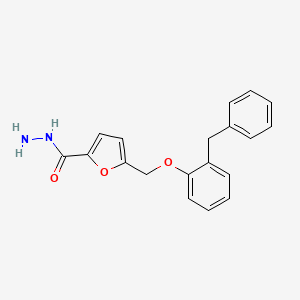
5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide
Descripción general
Descripción
5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide is a chemical compound with the molecular formula C19H18N2O3 and a molecular weight of 322.36 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a furan ring substituted with a benzylphenoxy group and a carbohydrazide moiety, making it an interesting subject for chemical research and applications.
Métodos De Preparación
The synthesis of 5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide typically involves the reaction of 5-((2-benzylphenoxy)methyl)furan-2-carboxylic acid with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group into amines or other reduced forms.
Substitution: The benzylphenoxy group can participate in substitution reactions, where different substituents replace the benzyl group.
Hydrolysis: The compound can undergo hydrolysis to yield furan-2-carboxylic acid and benzylphenol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The furan ring and carbohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The benzylphenoxy group may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar compounds to 5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide include:
5-((2-Phenylphenoxy)methyl)furan-2-carbohydrazide: Similar structure but with a phenyl group instead of a benzyl group.
5-((2-Methylphenoxy)methyl)furan-2-carbohydrazide: Contains a methyl group, which may alter its chemical properties and reactivity.
5-((2-Chlorophenoxy)methyl)furan-2-carbohydrazide:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and interactions in various applications .
Propiedades
IUPAC Name |
5-[(2-benzylphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-21-19(22)18-11-10-16(24-18)13-23-17-9-5-4-8-15(17)12-14-6-2-1-3-7-14/h1-11H,12-13,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBHGCHJJKMVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCC3=CC=C(O3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


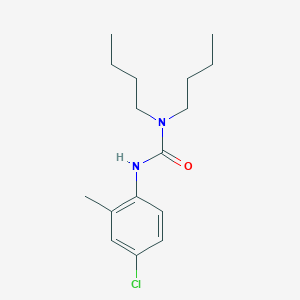
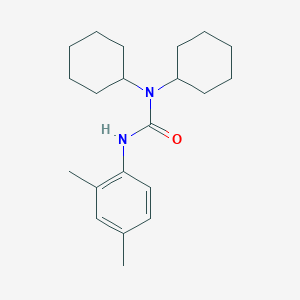
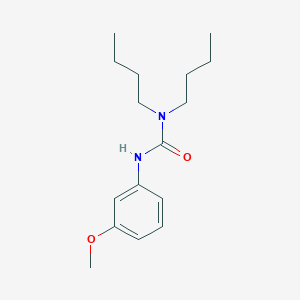
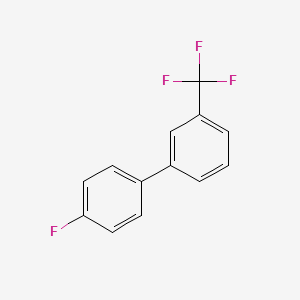
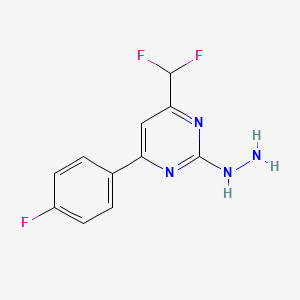
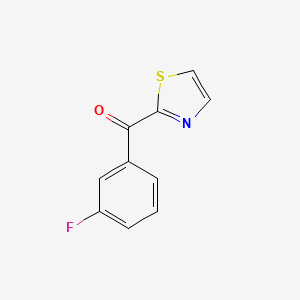
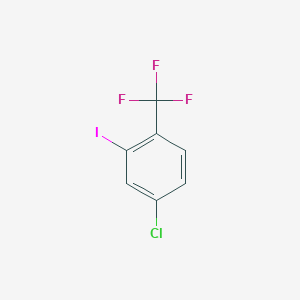
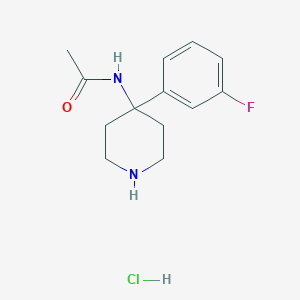
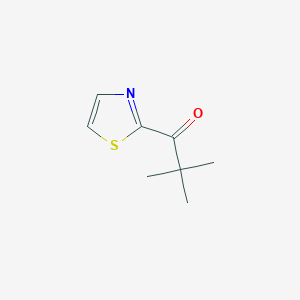
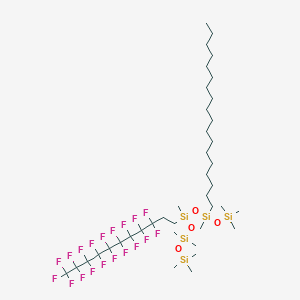
![1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one](/img/structure/B3338298.png)
